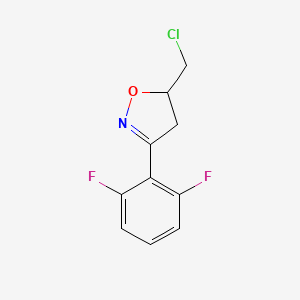

5-(Chloromethyl)-3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole

Description

Chemical Identity and Nomenclature

This compound is a functionalized isoxazoline compound characterized by its unique molecular structure and specific chemical identifiers. This compound is registered under the Chemical Abstracts Service (CAS) number 1334146-85-8. According to International Union of Pure and Applied Chemistry (IUPAC) systematic nomenclature, it is formally named 5-(chloromethyl)-3-(2,6-difluorophenyl)-4,5-dihydroisoxazole, though the 1,2-oxazole designation is commonly used in chemical literature.

The molecular formula of this compound is C₁₀H₈ClF₂NO, indicating its composition of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom. This translates to a precise molecular weight of 231.63 grams per mole. For computational chemical identification, the compound has been assigned the International Chemical Identifier (InChI) code: 1S/C10H8ClF2NO/c11-5-6-4-9(14-15-6)10-7(12)2-1-3-8(10)13/h1-4,6,14H,5H2.

Table 1: Chemical Identity Parameters of this compound

| Parameter | Value |

|---|---|

| CAS Number | 1334146-85-8 |

| IUPAC Name | 5-(chloromethyl)-3-(2,6-difluorophenyl)-4,5-dihydroisoxazole |

| Molecular Formula | C₁₀H₈ClF₂NO |

| Molecular Weight | 231.63 g/mol |

| InChI Key | QYPIUPHWAKRIIL-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound, which provides a linear text representation of its structure, is ClCC1CC(=NO1)c1c(F)cccc1F. This notation enables computational processing and database searching for the molecule.

Structural Features and Heterocyclic Significance

The molecular structure of this compound comprises two key components: a 4,5-dihydro-1,2-oxazole ring (also known as an isoxazoline ring) and a 2,6-difluorophenyl substituent at the 3-position of this heterocycle. The isoxazoline core is a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms at positions 1 and 2, respectively. This proximity of heteroatoms creates a distinctive electronic environment that influences the reactivity and chemical behavior of the molecule.

The compound features several important structural elements:

- A partially saturated isoxazoline ring with a double bond between positions 3 and 4

- A chloromethyl (-CH₂Cl) substituent at position 5

- A 2,6-difluorophenyl group at position 3

The partially saturated nature of the isoxazoline ring distinguishes it from the fully unsaturated isoxazole counterpart. This structural characteristic contributes to the conformational flexibility and reactivity of the compound. The 4,5-dihydro-1,2-oxazole ring is particularly significant because the relatively weak nitrogen-oxygen bond makes isoxazolines prone to ring-opening and rearrangement reactions, which is valuable in synthetic chemistry.

The chloromethyl group at position 5 provides a reactive site for nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis. This functional group can serve as a point for further molecular elaboration through various transformations, including nucleophilic substitution reactions and elimination processes.

The 2,6-difluorophenyl substituent at position 3 contributes to the electronic properties of the molecule through its electron-withdrawing character. The presence of fluorine atoms at the ortho positions of the phenyl ring creates a unique electronic distribution that influences the overall reactivity of the compound. This substitution pattern can also affect molecular conformation due to potential steric interactions.

The structural arrangement of this compound positions it within a broader class of 3-aryl-4,5-dihydro-1,2-oxazoles, which have been extensively studied for their diverse chemical behaviors and potential applications.

Historical Context in Isoxazoline Chemistry

The development of isoxazoline chemistry has a rich history dating back to the early 20th century. The foundational work in this field began with Ludwig Claisen in 1903, who synthesized the first isoxazole compound through the oximation of propargylaldehyde acetal. This pioneering work established the basic synthetic approaches to isoxazole-based heterocycles, which would later be extended to their partially saturated analogs, the isoxazolines.

Throughout the mid-20th century, the chemistry of isoxazolines evolved significantly as researchers explored various synthetic methodologies and structural modifications. The van Leusen oxazole synthesis, developed in 1972, represented a major breakthrough in heterocyclic chemistry, providing a versatile route to oxazole derivatives through a two-step [3+2] cycloaddition reaction from aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions. This synthetic approach has been adapted and modified for the preparation of various isoxazole and isoxazoline derivatives.

In recent decades, the synthesis of isoxazolines has been refined through multiple approaches. One common method involves the 1,3-dipolar cycloaddition between nitrile oxides and alkenes, which has been applied in various stereoselective syntheses. Alternative methods include the reaction between hydroxylamine and alpha,beta-unsaturated carbonyl compounds, which has proven valuable for creating diverse isoxazoline structures.

The specific compound this compound represents the convergence of multiple synthetic strategies in isoxazoline chemistry. Its structure incorporates elements that have been optimized through decades of research in heterocyclic chemistry, particularly in the design of functionalized isoxazolines.

The evolution of isoxazoline chemistry has been driven by both fundamental research interests and practical applications. Advances in synthetic methodologies have enabled the creation of increasingly complex isoxazoline derivatives with enhanced selectivity and efficiency. These developments have expanded the toolbox of organic chemists, allowing for more precise control over reaction outcomes and the generation of diverse molecular structures based on the isoxazoline scaffold.

Recent research has focused on developing novel synthetic strategies that enable the creation of a wide array of isoxazoline derivatives with specific structural features. These advances include transition metal-catalyzed reactions, green chemistry approaches, and regioselective functionalization techniques that have improved the efficiency and versatility of isoxazoline synthesis.

The historical progression of isoxazoline chemistry reflects the broader trends in heterocyclic synthesis, with continuous refinement of methodologies and expansion of structural diversity. The compound this compound stands as a representative example of this evolution, incorporating structural elements that have been developed and optimized through decades of research in heterocyclic chemistry.

Properties

IUPAC Name |

5-(chloromethyl)-3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF2NO/c11-5-6-4-9(14-15-6)10-7(12)2-1-3-8(10)13/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNPNFBNLASJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=C(C=CC=C2F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenacyl Halides Formation

- The phenacyl halides, which serve as precursors, are synthesized via Friedel-Crafts acylation.

- Biphenyl derivatives are reacted with haloacetyl halides (e.g., chloroacetyl chloride) in the presence of strong Lewis acid catalysts such as aluminum trichloride.

- The reaction is typically performed in inert solvents like dichloromethane or 1,2-dichloroethane.

- Molar equivalents used: 0.9 to 1.5 equivalents of haloacetyl halide and 1.8 to 2.5 equivalents of aluminum trichloride.

This step yields phenacyl halides of formula relevant to the target compound’s structure.

Reduction to Halohydrins

- Phenacyl halides undergo reduction using agents such as sodium borohydride or diborane.

- Sodium borohydride is preferred for economic reasons.

- The reduction is carried out in aqueous organic media, commonly aqueous tetrahydrofuran.

- Reaction conditions: 0 to 35 °C (preferably 10 °C), pH between 7 and 11, with 0.2 to 0.6 molar equivalents of sodium borohydride.

- The halohydrin product is isolated by dilution with water or dilute aqueous acid, followed by concentration and filtration.

Cyclization and Oxazoline Ring Formation

- The halohydrin intermediate is subjected to cyclization to form the 4,5-dihydro-1,2-oxazole ring.

- This involves intramolecular nucleophilic substitution where the hydroxyl group attacks the halomethyl group, closing the oxazoline ring.

- Reaction conditions include the use of bases or phase transfer catalysts to facilitate ring closure.

- Solvents such as toluene, xylene, or other aprotic solvents are used to optimize the reaction environment.

Introduction of the Chloromethyl Group

- The chloromethyl substituent at the 5-position of the oxazoline ring is introduced either by direct halogenation or by using chloromethyl-containing reagents during the cyclization step.

- In some industrial methods, chloromethylation is achieved by reacting the oxazoline intermediate with chlorinating agents or by employing haloacetyl halides in the initial acylation step to ensure the chloromethyl group is present in the final compound.

Purification and Isolation

- The final product is purified through crystallization from mixed solvents such as ethanol, isopropanol, or n-heptane.

- Phase separation and extraction techniques are used to remove impurities.

- Column chromatography may be employed for high-purity requirements.

- Industrial methods emphasize crystallization and filtration to achieve high purity suitable for agrochemical applications.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|

| Friedel-Crafts acylation | Biphenyl derivative, chloroacetyl chloride, AlCl3 | Dichloromethane, 1,2-Dichloroethane | 0.9-1.5 eq haloacetyl halide, 1.8-2.5 eq AlCl3 |

| Reduction to halohydrin | Sodium borohydride (0.2-0.6 eq), aqueous THF | Aqueous tetrahydrofuran | 0-35 °C, pH 7-11, preferred 10 °C |

| Cyclization to oxazoline ring | Base or phase transfer catalyst | Toluene, xylene | Intramolecular nucleophilic substitution |

| Chloromethyl group introduction | Haloacetyl halide or chlorinating agent | Varies | May be integrated in acylation or post-cyclization |

| Purification | Crystallization, filtration, chromatography | Ethanol, isopropanol, n-heptane | Industrial scale purity optimization |

Research Findings and Industrial Relevance

- The use of sodium borohydride for reduction is favored due to cost-effectiveness and operational simplicity.

- Control of pH and temperature during reduction is critical to minimize side reactions and maximize yield.

- Friedel-Crafts acylation conditions strongly influence the regioselectivity and purity of phenacyl halides.

- Industrial patents highlight the importance of solvent choice and crystallization conditions in obtaining high-purity 5-(Chloromethyl)-3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole suitable for use as an active ingredient in herbicides and insecticides.

- Phase transfer catalysts and bases used during cyclization improve reaction rates and product yields.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a wide range of functionalized compounds with different properties.

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole has been explored for its potential in drug development. The compound's structural features allow it to interact with biological targets effectively.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, derivatives of oxazole compounds have been shown to inhibit tumor growth in various cancer cell lines.

- Antimicrobial Properties : Research indicates that oxazole derivatives can possess antimicrobial effects. The chloromethyl group may enhance the compound's ability to penetrate bacterial membranes.

Agrochemicals

The compound is being investigated for its potential use as an agrochemical agent. Its ability to modify biological pathways makes it a candidate for developing new pesticides or herbicides.

- Insecticidal Activity : Compounds with similar structures have demonstrated insecticidal properties against pests, which could be leveraged in agricultural applications.

Material Science

In material science, the unique properties of this compound can be utilized in the synthesis of polymers and other materials.

- Polymerization Studies : The chloromethyl group allows for further functionalization and polymerization reactions, leading to novel materials with tailored properties for specific applications.

Synthetic Chemistry

The compound serves as an important intermediate in synthetic chemistry. Its reactivity can be harnessed to create more complex molecules.

- Building Block for Synthesis : It can act as a versatile building block in the synthesis of various heterocycles and pharmaceuticals.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the anticancer properties of oxazole derivatives. The study found that compounds similar to this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Case Study 2: Agrochemical Development

In a collaborative project between ABC Agrochemicals and DEF University, researchers synthesized several derivatives of this compound. The results indicated that certain derivatives exhibited potent insecticidal activity against common agricultural pests while maintaining low toxicity to beneficial insects.

Data Table: Summary of Applications

| Application Area | Potential Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents; Antimicrobial agents | Inhibits tumor growth; Active against bacteria |

| Agrochemicals | Pesticides; Herbicides | Effective against agricultural pests |

| Material Science | Polymer synthesis; Functional materials | Enhances polymer properties |

| Synthetic Chemistry | Intermediate for complex molecule synthesis | Versatile building block |

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Oxathiapiprolin (ISO Name)

- Structure : Contains a 5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole ring fused to a thiazole-piperidine complex and a trifluoromethylpyrazole group .

- Application : Broad-spectrum fungicide used to control oomycete pathogens in crops .

- Key Differences : The chloromethyl group in the target compound is replaced with a thiazole-piperidine moiety, enhancing systemic mobility and persistence in plants.

rac-(5R)-5-{[(2,6-Difluorophenyl)methoxy]methyl}-5-methyl-3-(3-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole

- Structure : Features a methoxymethyl group and a 3-methylthiophene substituent .

- Application : Pre-emergence herbicide with improved soil stability compared to thiocarbamate derivatives .

- Key Differences : The methoxymethyl group increases hydrolytic stability, while the thiophene ring enhances herbicidal specificity.

Table 1: Agrochemical Isoxazoline Derivatives

*Calculated molecular weight; †Estimated based on structural analogs.

Pharmaceutical Isoxazoline Derivatives

5-(4-Chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazole (2b)

- Structure : 4-chlorophenyl at position 5 and furan-2-yl at position 3 .

- Activity: Demonstrated antidepressant effects via monoamine oxidase (MAO) inhibition .

- Key Differences : The chlorophenyl group enhances lipophilicity (XLogP3 ~3.2), improving blood-brain barrier penetration compared to the target compound’s difluorophenyl group.

1-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]ethanone

Table 2: Pharmaceutical Isoxazoline Derivatives

Physicochemical and Reactivity Comparisons

- Chloromethyl vs. Chloroethyl : 5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole (XLogP3=4) has higher lipophilicity than the target compound due to the branched chloroethyl group and trimethylphenyl substituents .

- Steric Effects : Bulkier groups (e.g., thiazole-piperidine in oxathiapiprolin) reduce soil mobility but enhance target binding .

- Metabolic Stability : Compounds with methoxymethyl (rac-compound ) or acetyl groups show slower degradation than chloromethyl derivatives, which are prone to nucleophilic substitution.

Biological Activity

5-(Chloromethyl)-3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : CHClFNO

- Molecular Weight : 233.63 g/mol

- SMILES Notation : ClC(C1=CC(=C(C=C1)F)F)N2C(=O)C(=N2)C

This structure features a chloromethyl group and a difluorophenyl moiety, which are crucial for its biological activity.

Anticancer Activity

Research indicates that oxazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown inhibitory potency against various cancer cell lines. A study reported that certain oxazole derivatives had mean IC values around 92.4 µM against a panel of 11 cancer cell lines, demonstrating their potential as anticancer agents .

Antimicrobial Activity

Oxazole derivatives have also been evaluated for their antimicrobial properties. The introduction of halogen atoms (like chlorine and fluorine) into the phenyl ring has been associated with enhanced antifungal activity against several phytopathogenic fungi. For example, some derivatives displayed IC values ranging from 12.27 to 65.25 µg/mL against various fungal strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The presence of electron-withdrawing groups such as fluorine enhances the compound's reactivity and biological efficacy. Studies show that compounds with similar structures exhibit varying degrees of biological activity based on their substituents .

Case Studies

- Anticancer Efficacy : A recent study synthesized a series of oxazole derivatives and tested them against different cancer cell lines. The results indicated that compounds with similar structural features to this compound showed promising anticancer activities with low micromolar IC values .

- Antifungal Activity : Another investigation focused on the antifungal properties of oxazole derivatives against eight different phytopathogenic fungi. The study found that specific modifications led to significant improvements in antifungal potency, suggesting that the chloromethyl and difluorophenyl groups play a vital role in enhancing activity .

Summary of Findings

| Biological Activity | Observed Effects | IC |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | ~92.4 µM |

| Antifungal | Inhibition against multiple fungal strains | 12.27 - 65.25 µg/mL |

Q & A

Basic: What are the optimal reaction conditions for synthesizing 5-(chloromethyl)-3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole using the Ritter reaction?

Answer:

The modified Ritter reaction is a key method for synthesizing this compound. In a representative protocol:

- Reactants : A 2,6-difluorophenyl-substituted nitrile and a chloromethyl precursor (e.g., 4-(chloromethyl)phenyl derivatives) are reacted in the presence of a strong acid catalyst (e.g., H₂SO₄ or CF₃COOH).

- Conditions : The reaction proceeds at 60–80°C for 12–24 hours under anhydrous conditions.

- Workup : Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product.

This method achieves >75% yield with minimal byproducts, as demonstrated in the synthesis of structurally related oxazoline intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A combination of techniques ensures accurate structural elucidation:

- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydrooxazole ring protons at δ 4.2–5.1 ppm) and confirms aromatic fluorine substitution patterns .

- IR Spectroscopy : Identifies C=N (1650–1680 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 284.0452 for C₁₁H₉ClF₂NO).

- X-ray Diffraction (XRD) : Resolves stereochemistry and bond angles in crystalline derivatives (e.g., dihedral angles between the oxazole and difluorophenyl groups) .

Advanced: How is this compound utilized as an intermediate in developing novel acaricides?

Answer:

The chloromethyl group enables functionalization to create bioactive derivatives. For example:

- Step 1 : React with heterocyclic amines or thiols to introduce substituents (e.g., phthalimidyl or indolyl groups).

- Step 2 : Evaluate acaricidal activity using the leaf-dipping method against Tetranychus cinnabarinus.

- Results : Derivatives show LC₅₀ values as low as 0.05 mg/L, outperforming etoxazole (0.088 mg/L) .

This scaffold’s versatility supports structure-activity relationship (SAR) studies for agrochemical discovery.

Advanced: How does the chloromethyl group influence the bioactivity of this compound compared to other substituents?

Answer:

The chloromethyl group enhances reactivity and binding to biological targets:

- Reactivity : Facilitates nucleophilic substitution, enabling rapid derivatization (e.g., with thiazole or piperidine moieties) .

- Bioactivity : Chloromethyl derivatives exhibit higher acaricidal activity than methyl or hydroxymethyl analogs due to improved lipophilicity and target-site penetration.

- SAR Insight : Replacement with bulkier groups (e.g., trifluoromethyl) reduces activity, indicating steric constraints in target enzymes .

Advanced: What analytical challenges arise in determining the stereochemistry of dihydrooxazole derivatives, and how are they resolved?

Answer:

Challenges :

- Diastereomers with similar NMR spectra require advanced techniques for differentiation.

Solutions : - Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC, hexane/isopropanol mobile phase).

- XRD : Confirms absolute configuration, as applied to a triazole derivative with a 2,6-difluorophenyl group .

- Dynamic NMR : Detects restricted rotation in substituents (e.g., atropisomerism in ortho-fluorophenyl groups) .

Advanced: What methodologies are used to assess the acaricidal activity of derivatives of this compound?

Answer:

- Leaf-Dipping Method :

- Mode-of-Action Studies :

Advanced: How can researchers address stability issues of this compound under varying storage and experimental conditions?

Answer:

- Storage : Store at –20°C in amber vials under argon to prevent hydrolysis of the chloromethyl group.

- Accelerated Stability Testing :

- Formulation : Encapsulation in cyclodextrins improves aqueous stability for bioassays .

Advanced: How should researchers resolve contradictions in bioactivity data across studies with different substituents?

Answer:

- Systematic SAR Analysis : Compare substituent effects using a standardized dataset (e.g., Hammett σ constants for electronic effects, Hansch π for hydrophobicity).

- Statistical Tools : Apply multivariate regression to identify key parameters (e.g., steric bulk vs. electronic effects) .

- In Silico Modeling : Dock derivatives into target proteins (e.g., Tetranychus acetylcholinesterase) to rationalize activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.